2-(2-Chlorophenyl)cyclopentan-1-ol
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Overview
Description
2-(2-Chlorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13ClO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-chlorophenyl)cyclopentanone.
Reduction: Formation of 2-(2-chlorophenyl)cyclopentane.
Substitution: Formation of 2-(2-chlorophenyl)cyclopentyl chloride.
Scientific Research Applications
2-(2-Chlorophenyl)cyclopentan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(2-Chlorophenyl)cyclopentan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2-(2-Chlorophenyl)cyclopentanone: Similar structure but lacks the hydroxyl group.
2-(2-Chlorophenyl)cyclopentane: Similar structure but lacks both the hydroxyl and carbonyl groups.
Uniqueness: 2-(2-Chlorophenyl)cyclopentan-1-ol is unique due to the presence of both the hydroxyl group and the 2-chlorophenyl group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Biological Activity
2-(2-Chlorophenyl)cyclopentan-1-ol is an organic compound characterized by its cyclopentane ring substituted with a 2-chlorophenyl group and a hydroxyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, influenced by the presence of the chlorine atom, which can affect its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C11H13Cl, with a molecular weight of approximately 198.68 g/mol. The structural features include:
- A cyclopentane ring
- A hydroxyl group (-OH)
- A chlorophenyl substituent
The presence of the chlorine atom enhances the compound's lipophilicity and influences its binding affinity to biological receptors, potentially affecting its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Binding to Receptors : The chlorophenyl group may engage in hydrophobic interactions with receptor sites, while the hydroxyl group can form hydrogen bonds.
- Modulation of Enzyme Activity : The compound may inhibit or activate certain enzymes by altering their conformation through direct interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anticancer Activity : Some studies have explored the potential of cyclopentanol derivatives in inhibiting cancer cell proliferation. For instance, structural analogs have demonstrated significant effects against human non-small cell lung cancer (A549) cells.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | TBD | TBD |
5-Fluorouracil (control) | 4.98 ± 0.41 | Anticancer agent |
Case Studies
- Anticancer Potential : In a comparative study, derivatives of cyclopentanol were synthesized and tested against A549 cells. While specific data for this compound is limited, related compounds showed promising results in inducing apoptosis through mitochondrial pathways, suggesting a potential mechanism for this compound as well.
- Enzyme Interaction Studies : Investigations into the interactions of similar compounds with adenosine receptors revealed that halogenated derivatives could influence receptor activity significantly. This suggests that this compound may similarly modulate receptor functions.
Comparative Analysis
When compared to other halogenated cyclopentanol derivatives, such as 2-(2-Fluorophenyl)cyclopentan-1-ol and 2-(3-Bromophenyl)cyclopentan-1-ol, the unique chlorine substitution in this compound may confer distinct biological properties due to differences in electronic effects and steric hindrance.
Compound | Unique Features | Biological Activity |
---|---|---|
This compound | Chlorine atom influences reactivity | TBD |
2-(2-Fluorophenyl)cyclopentan-1-ol | Fluorine enhances lipophilicity | Analgesic effects reported |
2-(3-Bromophenyl)cyclopentan-1-ol | Bromine's larger size affects binding | TBD |
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11,13H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWXLKBFCBATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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